molecular formula C6H5IOS B11926108 1-(4-Iodothiophen-2-yl)ethanone

1-(4-Iodothiophen-2-yl)ethanone

Cat. No.: B11926108
M. Wt: 252.07 g/mol
InChI Key: CXOGTPPMROFYIB-UHFFFAOYSA-N
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Preparation Methods

1-(4-Iodothiophen-2-yl)ethanone can be synthesized through several methods. One common synthetic route involves the reaction of 3-iodothiophene with acetic anhydride . The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .

Chemical Reactions Analysis

1-(4-Iodothiophen-2-yl)ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide. Major products formed depend on the specific reaction and conditions used .

Scientific Research Applications

1-(4-Iodothiophen-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Iodothiophen-2-yl)ethanone depends on its application. In chemical reactions, the iodine atom and ethanone group play crucial roles in determining reactivity and selectivity. The molecular targets and pathways involved vary based on the specific reaction or application .

Comparison with Similar Compounds

1-(4-Iodothiophen-2-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity .

Properties

Molecular Formula

C6H5IOS

Molecular Weight

252.07 g/mol

IUPAC Name

1-(4-iodothiophen-2-yl)ethanone

InChI

InChI=1S/C6H5IOS/c1-4(8)6-2-5(7)3-9-6/h2-3H,1H3

InChI Key

CXOGTPPMROFYIB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CS1)I

Origin of Product

United States

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